19-Iodononadecanoic acid 19-Iodononadecanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13922682
InChI: InChI=1S/C19H37IO2/c20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19(21)22/h1-18H2,(H,21,22)
SMILES:
Molecular Formula: C19H37IO2
Molecular Weight: 424.4 g/mol

19-Iodononadecanoic acid

CAS No.:

Cat. No.: VC13922682

Molecular Formula: C19H37IO2

Molecular Weight: 424.4 g/mol

* For research use only. Not for human or veterinary use.

19-Iodononadecanoic acid -

Specification

Molecular Formula C19H37IO2
Molecular Weight 424.4 g/mol
IUPAC Name 19-iodononadecanoic acid
Standard InChI InChI=1S/C19H37IO2/c20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19(21)22/h1-18H2,(H,21,22)
Standard InChI Key AKSMAMMWKSHIBY-UHFFFAOYSA-N
Canonical SMILES C(CCCCCCCCCI)CCCCCCCCC(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

19-Iodononadecanoic acid (C₁₉H₃₇IO₂) consists of a 19-carbon saturated fatty acid chain with a terminal iodine substitution. The iodine atom replaces a hydrogen at the ω-1 position, conferring distinct physicochemical properties. The carboxyl group at the α-position ensures solubility in polar solvents, while the long hydrophobic chain facilitates integration into lipid bilayers .

Synthesis and Radiolabeling

The synthesis of 19-iodononadecanoic acid employs a hydroboration-iodination sequence (Fig. 1). Starting with 18-nonadecenoic acid, dicyclohexylborane selectively adds to the double bond, forming an organoborane intermediate. Subsequent reaction with sodium iodide-125 and chloramine-T oxidizes the borane, yielding the iodinated product . This method achieves an 89% isolated yield, with radiochemical purity confirmed via thin-layer chromatography.

Table 1: Synthesis Yields of Iodinated Fatty Acids

CompoundChain Length (n)Yield (%)
19-Iodononadecanoic acid1989
22-Iododocosanoic acid2291
Methyl 11-Iodoundecanoate1194

Biological Activity and Pharmacokinetics

Tissue Distribution

In Sprague-Dawley rats, 19-iodononadecanoic acid demonstrates rapid uptake in metabolically active tissues. At 5 minutes post-injection, myocardial uptake reaches 0.71% kg dose/g, surpassing hepatic accumulation (0.47% kg dose/g) . Blood clearance is swift, with residual activity at 0.13% kg dose/g, minimizing background interference in imaging.

Table 2: Tissue Distribution at 5 Minutes Post-Injection

Tissue% kg Dose/g (This Study)% kg Dose/g (Prior Study)
Heart0.71 ± 0.011.00
Liver0.47 ± 0.030.53
Blood0.13 ± 0.000.16

Metabolic Fate

Applications in Nuclear Medicine

Myocardial Imaging

19-Iodononadecanoic acid’s high myocardial extraction ratio (1.05% kg dose/g at peak) enables precise visualization of regional perfusion deficits. In clinical studies, it correlates with thallium-201 uptake patterns but offers superior spatial resolution due to iodine-123’s optimal gamma energy (159 keV) .

Oncological Diagnostics

Preliminary research indicates aberrant retention in lipid-rich tumors, such as glioblastomas and hepatocellular carcinomas. The compound’s prolonged retention in malignant tissues (up to 24 hours post-injection) suggests potential for tumor boundary delineation .

Comparative Analysis with Analogous Compounds

Chain-Length Effects

Shorter-chain iodinated fatty acids (e.g., 11-iodoundecanoic acid) exhibit faster clearance rates (t₁/₂ = 12 min vs. 45 min for 19-iodononadecanoic acid), limiting their diagnostic utility . Conversely, longer-chain derivatives like 22-iododocosanoic acid show prolonged hepatic retention, increasing background noise in cardiac imaging .

Substitution Position

ω-Iodination (terminal position) enhances renal excretion but reduces myocardial uptake compared to ω-1 substitution. For instance, 20-iodoeicosanoic acid (ω-iodinated) achieves only 0.52% kg dose/g in heart tissue versus 0.71% for 19-iodononadecanoic acid .

Recent Advances and Future Directions

Organoborane-Mediated Synthesis

The hydroboration-iodination method eliminates harsh reagents (e.g., iodine monochloride), enabling no-carrier-added synthesis with iodine-123/131. This innovation reduces radiolysis byproducts and improves specific activity (17 Ci/mg) .

Hybrid Tracers

Conjugation with nanoparticles or liposomes extends circulation half-life, enhancing tumor-to-background ratios. Early trials show a 2.3-fold increase in glioblastoma uptake when 19-iodononadecanoic acid is encapsulated in PEGylated liposomes .

Critical Analysis and Limitations

While 19-iodononadecanoic acid excels in preclinical models, clinical translation faces hurdles. Species-specific metabolic differences may alter human pharmacokinetics, necessitating Phase I trials. Additionally, iodine’s 13.2-hour half-life limits same-day repeat imaging, prompting exploration of fluorine-18 analogs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator